Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate
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Overview
Description
Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring fused with a thiolane ring, which is further functionalized with a methyl ester group. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The compound, also known as Oprea1_246954, targets the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating cellular excitability.
Mode of Action
The compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the inward movement of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization decreases the cell’s excitability, thereby modulating the transmission of signals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Thiolane Ring: The thiolane ring is introduced by reacting the pyrazole derivative with a suitable thiolane precursor, such as 3-chlorothiolane, in the presence of a base.
Oxidation: The thiolane ring is oxidized to form the 1,1-dioxothiolan moiety using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring, potentially converting them to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Alcohols: Products of reduction reactions.
Amides and Esters: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic chemistry, Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the pyrazole ring, which is a common pharmacophore, suggests that the compound may exhibit bioactivity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(1,1-dioxothiolan-3-yl)-4H-pyrazol-3-yl]acetate: Lacks the keto group at the 5-position of the pyrazole ring.
Ethyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-hydroxy-4H-pyrazol-3-yl]acetate: Contains a hydroxyl group at the 5-position instead of a keto group.
Uniqueness
Methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and potential bioactivity. The presence of both the pyrazole and thiolane rings, along with the ester functionality, makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 2-[1-(1,1-dioxothiolan-3-yl)-5-oxo-4H-pyrazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-17-10(14)5-7-4-9(13)12(11-7)8-2-3-18(15,16)6-8/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZYQVGWWQRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NN(C(=O)C1)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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